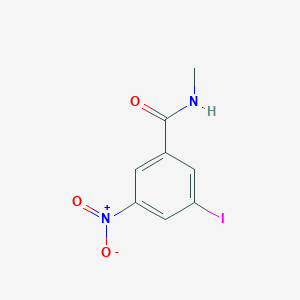
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide modulates the glutamatergic neurotransmission and enhances cognitive function.
Biochemical and Physiological Effects:
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been shown to improve cognitive function and memory in preclinical studies, without causing significant side effects or toxicity. The compound also exhibits favorable pharmacokinetic properties, including good brain penetration and long half-life, which make it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide offers several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and well-characterized mechanism of action. However, the compound also has some limitations, such as the lack of human clinical data and the need for further optimization of its pharmacological profile.
Future Directions
There are several future directions for the development of 4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide as a therapeutic agent. These include the evaluation of its efficacy and safety in clinical trials, the optimization of its pharmacological profile, the identification of biomarkers for patient selection, and the exploration of its potential applications in other neurological disorders.
Conclusion:
In conclusion, 4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in cognitive impairment associated with various neurological disorders. Further research is needed to evaluate its efficacy and safety in clinical trials and to optimize its pharmacological profile. 4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide represents a promising candidate for the development of new treatments for cognitive impairment and other neurological disorders.
Scientific Research Applications
4-(2-pyrimidinyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive impairment associated with various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to improve cognitive function and memory in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
properties
IUPAC Name |
4-pyrimidin-2-yl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-24-14-11-13(12-15(25-2)16(14)26-3)21-18(27)23-9-7-22(8-10-23)17-19-5-4-6-20-17/h4-6,11-12H,7-10H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRSLBIPZHVGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[3-(4-methylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine acetate](/img/structure/B4237511.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4237524.png)



![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)
![1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4237599.png)


